molecular formula C6H8O3 B7784874 (5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one

(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one

Cat. No.: B7784874
M. Wt: 128.13 g/mol
InChI Key: WHIRALQRTSITMI-BAFYGKSASA-N
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Description

(5R)-6,8-Dioxabicyclo[321]octan-4-one is a bicyclic organic compound featuring a unique structure with two oxygen atoms incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one can be achieved through several methods. One common approach involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers. This method is promoted by tempo oxoammonium tetrafluoroborate and zinc bromide, allowing for the efficient construction of the bicyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, scaling up the synthesis, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce different bicyclic compounds with altered ring structures.

Scientific Research Applications

(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of materials with specialized properties, such as polymers and advanced materials.

Mechanism of Action

The mechanism by which (5R)-6,8-Dioxabicyclo[321]octan-4-one exerts its effects involves interactions with specific molecular targets These interactions can influence various biochemical pathways, leading to the compound’s observed effects

Comparison with Similar Compounds

Similar Compounds

    8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the ketone functional group.

    11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with a different ring system and additional oxygen atoms.

Uniqueness

(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one is unique due to its specific arrangement of oxygen atoms and the presence of a ketone functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(5R)-6,8-dioxabicyclo[3.2.1]octan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-5-2-1-4-3-8-6(5)9-4/h4,6H,1-3H2/t4?,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIRALQRTSITMI-BAFYGKSASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2OCC1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@@H]2OCC1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 2
(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 3
(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 4
(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 5
(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 6
(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one

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